8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C7H4BrClIN3 |
|---|---|
Molecular Weight |
372.39 g/mol |
IUPAC Name |
8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrClIN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI Key |
KVTODSQPNVYZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)I |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
To synthesize 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine , one might follow these general steps:
- Starting Material Preparation : Begin with a suitable pyridazine derivative, such as a 3-amino-4-bromo-6-chloropyridazine.
- Imidazole Ring Formation : Use a condensation reaction with an appropriate imidazole precursor, such as 1-bromopropan-2-one, to form the imidazo[1,2-b]pyridazine core.
- Halogenation Steps : Introduce the bromine and chlorine atoms using reagents like N-bromosuccinimide (NBS) and chlorinating agents. Iodination can be achieved with N-iodosuccinimide (NIS) under suitable conditions.
Specific Conditions for Related Compounds
For related compounds, such as 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine , synthesis involves:
- Reaction Conditions : Heating in isopropyl alcohol with sodium carbonate at 90°C for 16 hours yields the bromo-chloro derivative with a 34% yield.
- Purification : Products are typically purified using silica gel chromatography.
Hypothetical Synthesis Pathway
Given the lack of direct methods, a hypothetical pathway for 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine might involve:
- Initial Synthesis of Imidazo[1,2-b]pyridazine Core : Use a pyridazine derivative and an imidazole precursor under conditions similar to those described for related compounds.
- Sequential Halogenation :
- Bromination : Use NBS in a solvent like dichloromethane.
- Chlorination : Employ a chlorinating agent such as chlorine gas or N-chlorosuccinimide.
- Iodination : Utilize NIS under conditions that favor selective iodination.
Challenges and Considerations
- Selectivity : Achieving selective halogenation at specific positions can be challenging and may require careful control of reaction conditions.
- Stability : Halogenated compounds can be sensitive to light and moisture, necessitating protective measures during synthesis and storage.
Data Table: Synthesis Conditions for Related Compounds
Chemical Reactions Analysis
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Agricultural Chemistry: It can be used as an intermediate for the synthesis of agrochemicals such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
Comparison of Reactivity :
- Iodine vs. Bromine/Chlorine : The iodo group in the target compound facilitates faster Suzuki couplings due to its superior leaving-group ability. For example, iodinated analogs achieve coupling yields >85% under milder conditions compared to brominated counterparts (70–80% yields at higher temperatures) .
- Methyl Group Impact : The C2 methyl group may hinder electrophilic substitutions at adjacent positions but stabilizes intermediates in palladium-catalyzed reactions .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine | 6-Chloroimidazo[1,2-b]pyridazine |
|---|---|---|
| Aqueous Solubility | Low (logP = 3.2) | Moderate (logP = 1.8) |
| Molecular Weight | 358.44 g/mol | 153.57 g/mol |
| Hydrogen Bond Acceptors | 3 | 2 |
Biological Activity
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C6H2BrClIN3
- Molecular Weight : 358.36 g/mol
- CAS Number : 1263425-59-7
- IUPAC Name : 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
The biological activity of 8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine is primarily attributed to its ability to interact with various molecular targets. The presence of halogen substituents (bromine, chlorine, and iodine) enhances its reactivity and binding affinity to biological macromolecules such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated that 8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine exhibits several biological activities:
Anticancer Activity
Several studies have explored the compound's potential as an anticancer agent. The following table summarizes key findings from relevant research:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry demonstrated that treatment with 8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine significantly reduced tumor growth in xenograft models of lung cancer. The study reported a decrease in tumor volume by approximately 40% compared to control groups. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
